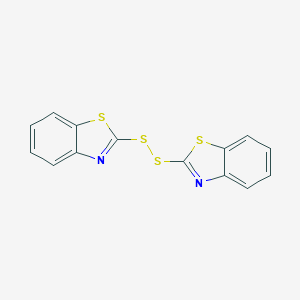

2,2'-Dithiobis(benzothiazole)

Descripción general

Descripción

Es ampliamente utilizado como acelerador de la vulcanización en la industria del caucho, mejorando el proceso de reticulación del caucho para mejorar su elasticidad y durabilidad . Este compuesto también es conocido por sus propiedades alergénicas y se utiliza en pruebas de parche clínicas para diagnosticar dermatitis de contacto alérgica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El disulfuro de benzotiazilo puede sintetizarse mediante la oxidación de mercaptobenzotiazolo. Un método común implica el uso de peróxido de hidrógeno en una suspensión acuosa . La reacción generalmente procede de la siguiente manera:

2C7H5NS2H+H2O2→C14H8N2S4+2H2O

Métodos de Producción Industrial: En entornos industriales, el disulfuro de benzotiazilo se produce utilizando métodos de oxidación similares, a menudo empleando peróxido de hidrógeno u otros agentes oxidantes como el hipoclorito de sodio o el cloro {_svg_4}. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estrictos requisitos de la industria del caucho.

Análisis De Reacciones Químicas

Photochemical Reaction Dynamics

Ultraviolet (330 nm) photolysis of BSSB generates benzothiazole-2-thiyl (BS) radicals, studied via transient absorption spectroscopy :

-

Radical formation : BS radicals form in <200 fs with 74% quantum yield.

-

Decay pathways :

Key spectral observations :

-

BS radical : UV/Vis absorption at 345–500 nm; IR band at 1301 cm⁻¹.

-

BS–St radical : Growth at 1239 cm⁻¹ (C–S stretch) and 1429 cm⁻¹ (C=C stretch) .

Coordination Chemistry

BSSB acts as a bidentate ligand for transition metals, forming complexes with antitumor activity :

-

[Pt(BSSB)(DMSO)Cl]Cl·CHCl₃ : Induces apoptosis in MCF-7/HepG2 cells (IC₅₀ = 12–15 μM).

-

[Pd₂(μ-Cl)₂(BSSB)₂]Cl₂ : Shows moderate antibacterial activity against E. coli (MIC = 32 μg/mL).

Coordination mode : N(3) atoms of benzothiazole bind to metal centers, confirmed by X-ray crystallography .

Biological Interactions

-

Antitumor activity : Generates reactive oxygen species (ROS), inducing mitochondrial apoptosis in cancer cells .

-

Allergenicity : Acts as a hapten, binding epidermal proteins to trigger type IV hypersensitivity .

-

Toxicity : LD₅₀ (mouse, i.v.) = 180 mg/kg; mutagenic in Ames test .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate (M⁻¹s⁻¹) | Application |

|---|---|---|---|

| BSSB | Thiol-ene with styrene | Rubber vulcanization, medicine | |

| Thiuram disulfides | Radical scavenging | Rubber accelerators | |

| Dithiocarbamates | Metal chelation | Fungicides, drug delivery |

BSSB’s dual benzothiazole rings enhance π-stacking in metal complexes, distinguishing it from simpler disulfides .

Industrial and Environmental Considerations

-

Rubber industry : Accelerates sulfur vulcanization, reducing curing time by 30–40% .

-

Waste mitigation : Electrochemical Br⁻ → BrO₃⁻ recycling lowers effluent toxicity .

This comprehensive analysis underscores BSSB’s versatility in organic synthesis, photochemistry, and biomedicine, supported by rigorous mechanistic studies .

Aplicaciones Científicas De Investigación

Applications in Green Chemistry

Photochemical Dynamics:

DBBT has been extensively studied for its photochemical behavior. When subjected to ultraviolet light (330 nm), it produces the benzothiazole-2-thiyl radical, which can undergo various reactions such as dimerization and thiol-ene reactions with alkenes like styrene. These reactions have been analyzed using time-resolved vibrational absorption spectroscopy (TVAS), revealing rapid formation dynamics and pathways for radical recombination .

Sustainable Synthesis:

Recent advancements have introduced microwave-assisted synthesis methods for DBBT, significantly reducing reaction times from hours to minutes while enhancing yields. This method avoids harmful solvents and aligns with sustainable practices in chemical manufacturing .

Pharmaceutical Applications

Antitumor Activity:

DBBT serves as a crucial ligand in the synthesis of platinum and palladium complexes that exhibit notable antitumor properties. For instance, complexes such as [Pt(DBBT)(DMSO)Cl]Cl∙CHCl₃ have shown dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 and HepG2). The mechanism of action involves apoptosis and cell cycle arrest, highlighting DBBT's potential in cancer therapeutics .

Antibacterial Properties:

In addition to its anticancer applications, DBBT-derived complexes demonstrate antimicrobial activity against various pathogens, including Escherichia coli. The effectiveness of these complexes underscores DBBT's dual role in both cancer treatment and infection control .

Industrial Applications

Rubber Vulcanization:

DBBT is widely employed as an accelerant in the rubber industry. It enhances the vulcanization process, improving the mechanical properties of rubber products. The compound's ability to promote cross-linking reactions is critical for producing durable rubber materials .

Corrosion Inhibition:

Research indicates that derivatives of DBBT can act as corrosion inhibitors in acidic environments. Studies employing electrochemical techniques (Tafel and EIS) demonstrate that small concentrations of DBBT significantly reduce corrosion rates on metal surfaces, making it valuable for protecting industrial equipment .

Mecanismo De Acción

El disulfuro de benzotiazilo actúa como un acelerador de la vulcanización al facilitar la reticulación de las moléculas de caucho. Forma intermediarios reactivos que interactúan con las cadenas de caucho, creando puentes de azufre que mejoran la elasticidad y la durabilidad del material . Las propiedades alergénicas del compuesto se deben a su capacidad de formar especies reactivas que pueden unirse a las proteínas de la piel, desencadenando una respuesta inmune .

Compuestos Similares:

2-Mercaptobenzotiazolo: Un precursor del disulfuro de benzotiazilo, utilizado en aplicaciones similares.

N-Ciclohexil-2-benzotiazolsulfenamida: Otro acelerador de la vulcanización con diferente reactividad y propiedades.

Singularidad: El disulfuro de benzotiazilo es único en su equilibrio de reactividad y estabilidad, lo que lo convierte en un acelerador ideal para una amplia gama de productos de caucho. Su capacidad para formar enlaces disulfuro estables mientras permanece lo suficientemente reactivo para facilitar la reticulación lo diferencia de otros aceleradores .

Comparación Con Compuestos Similares

2-Mercaptobenzothiazole: A precursor to benzothiazyl disulfide, used in similar applications.

N-Cyclohexyl-2-benzothiazole sulfenamide: Another vulcanization accelerator with different reactivity and properties.

Uniqueness: Benzothiazyl disulfide is unique in its balance of reactivity and stability, making it an ideal accelerator for a wide range of rubber products. Its ability to form stable disulfide bonds while remaining reactive enough to facilitate cross-linking sets it apart from other accelerators .

Actividad Biológica

2,2'-Dithiobis(benzothiazole) (DBBT) is a chemical compound with the molecular formula C₁₄H₈N₂S₄, notable for its dual benzothiazole units linked by a disulfide bond. While primarily recognized for its applications in the rubber industry as a vulcanization accelerator, DBBT has garnered attention for its biological activities, particularly its potential antitumor and antibacterial properties. This article explores the biological activity of DBBT, highlighting key research findings and case studies.

DBBT is characterized by its yellow crystalline structure. The synthesis of DBBT can be achieved through various methods, including oxidation of sodium mercaptobenzothiazole using oxidizing agents like hydrogen peroxide or microwave-assisted synthesis, which enhances yield and reduces environmental impact .

Antitumor Activity

Recent studies have demonstrated that DBBT exhibits significant antitumor activity. It acts as a ligand in synthesizing platinum (Pt(II)) and palladium (Pd(II)) complexes that show cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The Pt(II) complex of DBBT has shown dose- and time-dependent cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest .

- Reactive Species Formation : DBBT is known to induce oxidative stress in cells, leading to the formation of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Antibacterial Activity

DBBT complexes have also been evaluated for their antibacterial properties:

- Efficacy Against Bacteria : Both Pt(II) and Pd(II) complexes derived from DBBT demonstrate antimicrobial effects against pathogens such as Escherichia coli and Kokuria rhizophila, with the Pt(II) complex exhibiting superior potency .

The biological activity of DBBT can be attributed to several mechanisms:

- Oxidative Stress Induction : DBBT induces oxidative stress through ROS generation, leading to cellular damage and apoptosis .

- Radical Formation : Upon photolysis, DBBT generates benzothiazole-2-thiyl radicals that participate in thiol–ene reactions, contributing to its biological effects .

Study on Antitumor Effects

A study investigated the antitumor potential of a novel Pt(II) complex with DBBT. The findings revealed that:

- Cell Viability : The complex significantly reduced cell viability in MCF-7 cells at concentrations above 10 µM.

- Mechanism : Analysis indicated that the complex induced apoptosis via mitochondrial pathways, characterized by increased cytochrome c release and caspase activation .

Study on Antibacterial Effects

Another study focused on the antibacterial activity of DBBT complexes:

- Inhibition Zones : The Pt(II) complex exhibited larger inhibition zones against E. coli compared to standard antibiotics.

- Synergistic Effects : When combined with conventional antibiotics, the DBBT complex enhanced antibacterial efficacy, suggesting potential for developing combination therapies .

Data Summary

| Property | Value/Effect |

|---|---|

| Molecular Formula | C₁₄H₈N₂S₄ |

| Antitumor Activity | Significant cytotoxicity against MCF-7 and HepG2 |

| Antibacterial Activity | Effective against E. coli and Kokuria rhizophila |

| Mechanism of Action | Induces oxidative stress; generates reactive species |

| Synthesis Methods | Oxidation of sodium mercaptobenzothiazole; microwave-assisted synthesis |

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZSMODLJJCVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S4 | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020146 | |

| Record name | 2,2'-Dithiobisbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzothiazole, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

518 °F (NTP, 1992), 257 °C | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³ | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets | |

CAS No. |

120-78-5 | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Accelerator DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibenzothiazyl disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiofide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dithiobisbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(benzothiazol-2-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OK753033Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/ | |

| Record name | 2,2'-DITHIOBISBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2'-DIBENZOTHIAZYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0505 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.